3-(1,3-Benzodioxol-5-yl)-1-{4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]piperazin-1-yl}propan-1-one
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Overview
Description
3-(2H-1,3-BENZODIOXOL-5-YL)-1-{4-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]PIPERAZIN-1-YL}PROPAN-1-ONE is a complex organic compound that features a benzodioxole ring, a thiazole ring, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2H-1,3-BENZODIOXOL-5-YL)-1-{4-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]PIPERAZIN-1-YL}PROPAN-1-ONE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.
Thiazole Ring Formation: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Piperazine Ring Introduction: The piperazine ring is introduced through nucleophilic substitution reactions.
Final Coupling: The final step involves coupling the benzodioxole, thiazole, and piperazine intermediates under suitable conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
3-(2H-1,3-BENZODIOXOL-5-YL)-1-{4-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]PIPERAZIN-1-YL}PROPAN-1-ONE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its activity against certain receptors or enzymes.
Biology: The compound can be used as a probe to study biological pathways and interactions.
Materials Science: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The benzodioxole and thiazole rings are often involved in π-π stacking interactions, while the piperazine ring can form hydrogen bonds with biological targets.
Comparison with Similar Compounds
Similar Compounds
- 3-(2H-1,3-BENZODIOXOL-5-YL)-1H-PYRAZOLE-4-CARBALDEHYDE
- (E)-3-(BENZO[D][1,3]DIOXOL-5-YL)-1-(PIPERIDIN-1-YL)PROP-2-EN-1-ONE
- 2-PROPENAL, 3-(1,3-BENZODIOXOL-5-YL)-
Uniqueness
What sets 3-(2H-1,3-BENZODIOXOL-5-YL)-1-{4-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]PIPERAZIN-1-YL}PROPAN-1-ONE apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties. The presence of the benzodioxole, thiazole, and piperazine rings in a single molecule allows for diverse interactions with biological targets, making it a versatile compound for research and development.
Properties
Molecular Formula |
C24H25N3O3S |
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Molecular Weight |
435.5 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-1-[4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]piperazin-1-yl]propan-1-one |
InChI |
InChI=1S/C24H25N3O3S/c1-17-2-6-19(7-3-17)20-15-31-24(25-20)27-12-10-26(11-13-27)23(28)9-5-18-4-8-21-22(14-18)30-16-29-21/h2-4,6-8,14-15H,5,9-13,16H2,1H3 |
InChI Key |
ZEXFYSXQOOMNRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)N3CCN(CC3)C(=O)CCC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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